![molecular formula C14H13F3O2 B12541032 (Cyclohex-1-en-1-yl)[3-(trifluoromethoxy)phenyl]methanone CAS No. 832110-63-1](/img/structure/B12541032.png)
(Cyclohex-1-en-1-yl)[3-(trifluoromethoxy)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyclohex-1-en-1-yl)[3-(trifluoromethoxy)phenyl]methanone is a chemical compound known for its unique structure and properties It consists of a cyclohexene ring attached to a methanone group, which is further connected to a trifluoromethoxy-substituted phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohex-1-en-1-yl)[3-(trifluoromethoxy)phenyl]methanone typically involves the reaction of cyclohexene with a trifluoromethoxy-substituted benzoyl chloride in the presence of a base. The reaction conditions often include the use of an inert solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(Cyclohex-1-en-1-yl)[3-(trifluoromethoxy)phenyl]methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(Cyclohex-1-en-1-yl)[3-(trifluoromethoxy)phenyl]methanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which (Cyclohex-1-en-1-yl)[3-(trifluoromethoxy)phenyl]methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, leading to more potent biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Cyclohexenyl trifluoromethanesulfonate: Similar in structure but with a sulfonate group instead of a methanone group.
3-oxocyclohex-1-en-1-yl trifluoromethanesulfonate: Contains an oxo group and a trifluoromethanesulfonate group.
Uniqueness
(Cyclohex-1-en-1-yl)[3-(trifluoromethoxy)phenyl]methanone is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
832110-63-1 |
|---|---|
Molekularformel |
C14H13F3O2 |
Molekulargewicht |
270.25 g/mol |
IUPAC-Name |
cyclohexen-1-yl-[3-(trifluoromethoxy)phenyl]methanone |
InChI |
InChI=1S/C14H13F3O2/c15-14(16,17)19-12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h4-5,7-9H,1-3,6H2 |
InChI-Schlüssel |
KTZNFUKHFXYZLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CC1)C(=O)C2=CC(=CC=C2)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [(4-cyanophenyl)methoxy]acetate](/img/structure/B12540952.png)
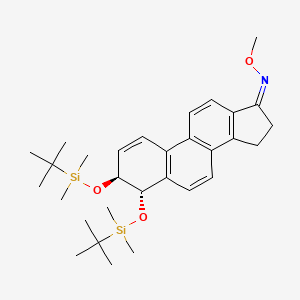
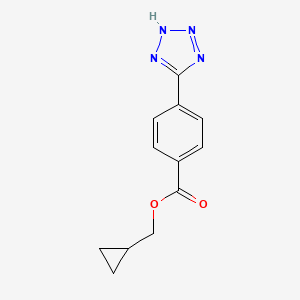


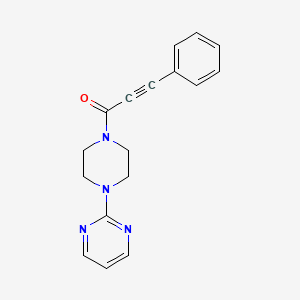
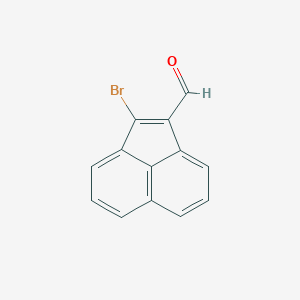
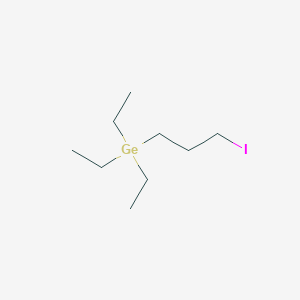

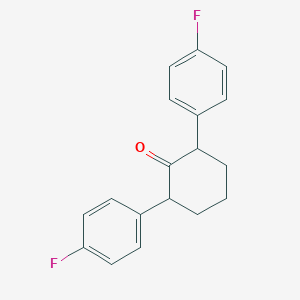
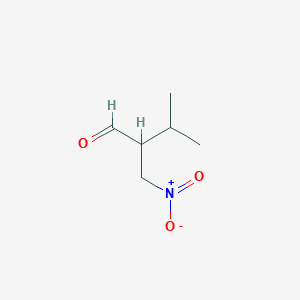
![Ethyl 2-[(2-fluorophenyl)methylidene]butanoate](/img/structure/B12541026.png)
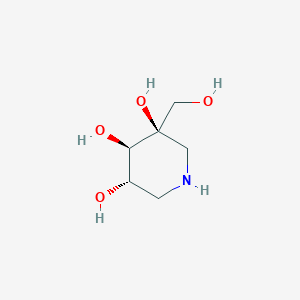
![2-[Benzyl(methyl)amino]-3-methylpentanal](/img/structure/B12541039.png)
